2-Fluoroamphetamine

Overview

Description

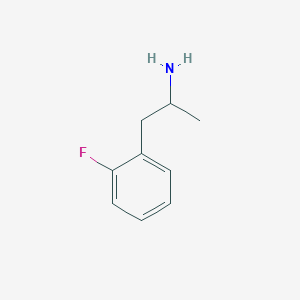

2-Fluoroamphetamine is a stimulant drug belonging to the amphetamine family. It is a designer drug that has been sold for its psychoactive effects. The compound is structurally similar to amphetamine, with the key difference being the substitution of a hydrogen atom with a fluorine atom at the second position on the aromatic ring. This modification increases the compound’s lipophilicity, facilitating its passage through the blood-brain barrier .

Mechanism of Action

2-Fluoroamphetamine (2-FA), also known as 1-(2-fluorophenyl)propan-2-amine, is a stimulant drug from the amphetamine family . This article will discuss the mechanism of action of 2-FA, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of 2-FA are the dopamine and norepinephrine receptors in the brain . These receptors play a crucial role in regulating mood, attention, and the body’s response to stress and reward.

Mode of Action

2-FA is believed to work primarily through norepinephrine reuptake inhibition This leads to increased stimulation and activity in the brain .

Biochemical Pathways

The metabolic pathways of 2-FA involve N-hydroxylation and aliphatic hydroxylation . These processes transform 2-FA into various metabolites, including N-hydroxy 2-FMA (N-OH-2-FMA) and two diastereomers of 2-fluoroephedrine .

Pharmacokinetics

It is known that the addition of a fluorine atom increases the lipophilicity of the compound, which may facilitate its passage through the blood-brain barrier .

Result of Action

The increased availability of norepinephrine in the brain due to 2-FA’s action can lead to a range of effects. These include increased alertness, attention, and energy, as well as potential side effects such as overstimulation, disorganized thoughts, and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-FA. For instance, the presence of other drugs that alter serotonin or dopamine levels in the brain could interact with 2-FA, potentially leading to increased side effects . Furthermore, the legal status of 2-FA varies by country, which can impact its availability and use .

Biochemical Analysis

Biochemical Properties

2-Fluoroamphetamine is considered to be a structural analog of amphetamine and is presumed to possess a similar mechanism of action . The replacement of a hydrogen atom with a fluorine atom in certain compounds facilitates passage through the blood–brain barrier, a common practice in central nervous system pharmaceutical agents due to the corresponding increase in lipophilicity granted by this substitution .

Cellular Effects

It is known to increase both norepinephrine and dopamine activity in the brain . This suggests that this compound could influence cell function by modulating these neurotransmitter systems.

Molecular Mechanism

The molecular mechanism of this compound is thought to involve an increase in both norepinephrine and dopamine activity in the brain . This suggests that it may exert its effects at the molecular level through interactions with neurotransmitter systems.

Temporal Effects in Laboratory Settings

It is known that the effects of this compound can last for one to two hours .

Dosage Effects in Animal Models

In animal models, the anorexiant dose of this compound (amount inhibiting food intake by 50% for 2 hours, given 1 hour earlier) is 15 mg/kg (rat; p.o.) . The analgesic dose (50% inhibition of response to tail-clamp) is 20 mg/kg (mouse; i.p.) .

Metabolic Pathways

N-hydroxylation and aliphatic hydroxylation are suggested to be the characteristic metabolic pathways of this compound compared with that of methamphetamine .

Transport and Distribution

The replacement of a hydrogen atom with a fluorine atom in certain compounds facilitates passage through the blood–brain barrier .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely to be found in brain cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoroamphetamine typically involves the fluorination of amphetamine precursors. One common method is the direct fluorination of phenylpropanolamine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroamphetamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form fluoroamphetamine derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products:

Oxidation: Fluoroamphetamine derivatives.

Reduction: Corresponding amine compounds.

Substitution: Various substituted amphetamines depending on the nucleophile used.

Scientific Research Applications

2-Fluoroamphetamine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of fluorinated amphetamines.

Biology: The compound is studied for its effects on neurotransmitter systems, particularly dopamine and norepinephrine.

Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive properties limit its medical application.

Comparison with Similar Compounds

- 3-Fluoroamphetamine

- 4-Fluoroamphetamine

- 2-Fluoromethamphetamine

Comparison: 2-Fluoroamphetamine is unique due to the position of the fluorine atom on the aromatic ring. This positional isomerism affects its pharmacological properties. For instance, 3-Fluoroamphetamine and 4-Fluoroamphetamine have different affinities for neurotransmitter receptors and varying psychoactive effects. 2-Fluoromethamphetamine, on the other hand, has a methyl group in addition to the fluorine atom, which alters its potency and duration of action .

Properties

IUPAC Name |

1-(2-fluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSXNLDTQFFIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938009 | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1716-60-5 | |

| Record name | 2-Fluoroamphetamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1716-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoroamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Fluorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FLUOROAMPHETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Q7K3989D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the detection of 2-FAP alone insufficient to confirm 2-FMA use?

A: While 2-FAP is a plausible metabolite of 2-FMA [], meaning it can be produced as 2-FMA is broken down by the body, it is also a standalone substance available in illicit markets []. Therefore, finding 2-FAP in a urine sample could indicate either the direct ingestion of 2-FAP or the metabolism of ingested 2-FMA. To confirm 2-FMA use specifically, additional metabolites unique to 2-FMA metabolism need to be identified.

Q2: What metabolites can help differentiate 2-FMA use from 2-FAP use?

A: The research highlights N-hydroxy 2-FMA (N-OH-2-FMA) and a diastereomer of 2-fluoroephedrine as two key metabolites indicative of 2-FMA use []. These metabolites were identified and quantified in a urine sample from an alleged 2-FMA user, suggesting they are specific products of 2-FMA metabolism and can serve as more reliable markers for 2-FMA consumption compared to 2-FAP alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239188.png)

![5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239245.png)

![5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B239246.png)